molecular formula C7H10O3S B1354516 Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate CAS No. 2689-70-5

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

Cat. No.: B1354516
CAS No.: 2689-70-5
M. Wt: 174.22 g/mol
InChI Key: FOGAQTVNXLQDSO-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is a chemical compound with the molecular formula C7H10O3S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is used in various chemical reactions and synthesis techniques, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of methacrylic acid methyl ester with thioglycolic acid methyl ester in the presence of piperidine. The reaction mixture is then treated with sodium methylate in methanol, followed by extraction and distillation to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxotetrahydrothiophene-3-carboxylate
  • Methyl 3-oxotetrahydrothiophene-2-carboxylate
  • Methyl tetrahydro-2H-pyran-4-carboxylate

Uniqueness

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group at the 4-position and the oxo group at the 3-position make it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-methyl-3-oxothiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGAQTVNXLQDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440666
Record name Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2689-70-5
Record name Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2689-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (1 mole) of methacrylic acid methyl ester are added dropwise to 106 g of thioglycolic acid methyl ester and 1 ml of piperidine. The reaction mixture is added dropwise to a solution of 40 g of sodium methylate in 200 ml of methanol. The mixture is stirred for a further half an hour, poured onto water, acidified and extracted with methylene chloride and the organic phase is washed with water and dried with sodium sulfate. After distillation, 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester is obtained (bp. 110° to 115°/14 Pascal).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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